molecular formula C11H17NO2 B15315566 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol

Cat. No.: B15315566
M. Wt: 195.26 g/mol
InChI Key: JNJQFCQMGGLDHM-UHFFFAOYSA-N
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Description

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol is a complex organic compound characterized by the presence of an amino group, a furan ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with an appropriate amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of biocatalysts, such as engineered enzymes, is also being explored to achieve more environmentally friendly and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C is often employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, tetrahydrofuran derivatives, and various amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide
  • 3-Amino-2-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}propan-1-ol
  • methyl 3-amino-3-[5-(2-methylcyclopropyl)furan-2-yl]propanoate

Uniqueness

Compared to similar compounds, 3-Amino-3-(5-(2-methylcyclopropyl)furan-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, which can influence the compound’s interaction with biological targets .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-8(7)10-2-3-11(14-10)9(12)4-5-13/h2-3,7-9,13H,4-6,12H2,1H3

InChI Key

JNJQFCQMGGLDHM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C(CCO)N

Origin of Product

United States

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